molecular formula C6H7NO B15225769 3-(Oxetan-3-yl)acrylonitrile

3-(Oxetan-3-yl)acrylonitrile

Cat. No.: B15225769
M. Wt: 109.13 g/mol
InChI Key: LQSSOXKPUGTPNE-OWOJBTEDSA-N
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Description

3-(Oxetan-3-yl)acrylonitrile (CAS 1379403-93-6) is a valuable bifunctional reagent designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features two key functional groups: an oxetane ring and a conjugated acrylonitrile moiety. The 3-oxetanyl group is a highly sought-after motif in modern drug design, serving as a polar, metabolically stable bioisostere that can replace gem-dimethyl or carbonyl groups, thereby improving key physicochemical properties of lead compounds such as aqueous solubility and metabolic stability . The acrylonitrile (vinyl cyanide) group is a classic and versatile handle for further chemical transformation, known to participate in cycloaddition and nucleophilic addition reactions . The primary research value of this compound lies in its application as a synthetic intermediate for the construction of more complex, biologically active molecules. Incorporating the oxetane ring into small molecules is a established strategy to enhance drug-like properties. Oxetanes are known to reduce lipophilicity, improve solubility, and increase metabolic stability compared to their carbon-based counterparts, making them attractive for optimizing pharmacokinetic profiles . Furthermore, oxetane-containing compounds have found applications in clinical and preclinical drug candidates targeting a range of human diseases, including cancer, viral infections, and autoimmune disorders . As such, this compound provides researchers with a critical building block for probing biological pathways and developing novel therapeutic agents. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(E)-3-(oxetan-3-yl)prop-2-enenitrile

InChI

InChI=1S/C6H7NO/c7-3-1-2-6-4-8-5-6/h1-2,6H,4-5H2/b2-1+

InChI Key

LQSSOXKPUGTPNE-OWOJBTEDSA-N

Isomeric SMILES

C1C(CO1)/C=C/C#N

Canonical SMILES

C1C(CO1)C=CC#N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Oxetan 3 Yl Acrylonitrile

Oxetane (B1205548) Ring Reactivity

The four-membered oxetane ring is characterized by significant ring strain, which is a primary driving force for its reactivity. acs.org This strain facilitates reactions that lead to ring-opening, as the relief of angular and torsional strain provides a thermodynamic advantage.

The oxetane ring in 3-(Oxetan-3-yl)acrylonitrile is susceptible to attack by a wide range of nucleophiles. These reactions proceed via an SN2 mechanism, wherein the nucleophile attacks one of the methylene (B1212753) carbons adjacent to the ring oxygen. This attack leads to the cleavage of a carbon-oxygen bond and the formation of a functionalized, linear product. The strain in the small ring facilitates opening with nucleophiles. acs.org The regioselectivity of the attack is influenced by steric hindrance and the electronic nature of the substituents. For this compound, the attack would occur at the C2 or C4 position of the oxetane ring.

Various nucleophiles can be employed for this transformation, including organometallic reagents, amines, thiols, and halides. For instance, the use of organolithium compounds or lithium mercaptides can effectively open the oxetane ring. researchgate.net Similarly, aryl borates have been used to open oxetane rings, furnishing highly functionalized chiral products. researchgate.net

Table 1: Representative Nucleophilic Ring-Opening Reactions

Nucleophile (Nu⁻) Reagent Example Expected Product Structure
Alkoxide Sodium Methoxide (NaOCH₃) 3-(1-(Hydroxymethyl)-2-methoxyethyl)acrylonitrile
Thiolate Sodium Thiophenoxide (NaSPh) 3-(1-(Hydroxymethyl)-2-(phenylthio)ethyl)acrylonitrile
Amine Piperidine (B6355638) 3-(1-(Hydroxymethyl)-2-(piperidin-1-yl)ethyl)acrylonitrile

Under certain conditions, particularly those favoring carbocation formation, the oxetane ring can undergo expansion to form a more stable five-membered ring, such as a substituted tetrahydrofuran (B95107). This process is often initiated by the protonation of the oxetane oxygen, followed by cleavage of a C-O bond to generate a primary carbocation. A subsequent 1,2-hydride or alkyl shift can lead to a more stable secondary or tertiary carbocation, which is then trapped by a nucleophile or undergoes rearrangement. The relief of high ring strain is a significant driving force for such processes. reddit.com

For this compound, a plausible pathway involves the formation of a carbocation at a methylene carbon, followed by migration of one of the ring bonds to expand the ring, ultimately forming a substituted tetrahydrofuran derivative. Such rearrangements are known to occur in strained ring systems to achieve greater stability. masterorganicchemistry.com

The presence of an acid catalyst greatly enhances the reactivity of the oxetane ring. chemrxiv.org Protonation of the oxetane oxygen atom makes the ring significantly more electrophilic and thus more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols. This activation facilitates ring-opening reactions under milder conditions than uncatalyzed pathways. researchgate.net

However, strong acidic conditions can also promote undesired side reactions, including polymerization and decomposition. chemrxiv.org The reaction mechanism typically involves the formation of an oxonium ion, which is then opened by a nucleophile. If no strong nucleophile is present, rearrangement pathways, as described in section 3.1.2, can become dominant. The use of Lewis acids like TMSOTf or Sc(OTf)₃ has also been shown to catalyze the ring-opening of oxetanes. researchgate.net

The oxetane ring can also participate in reactions involving radical intermediates. The generation of a radical cation on the oxetane ring, for instance through photoinduced electron transfer, can lead to cycloreversion or ring enlargement. nih.gov In one studied system, an oxetane derivative underwent a radical-mediated coupling reaction where a carbon-centered radical was formed, which then participated in further transformations. acs.org For this compound, a radical could be generated on the ring, potentially leading to cleavage and rearrangement or trapping by other molecules in the reaction medium.

Acrylonitrile (B1666552) Moiety Reactivity

The acrylonitrile portion of the molecule contains an α,β-unsaturated nitrile system, which is a key functional group for carbon-carbon bond formation.

The acrylonitrile moiety is an excellent Michael acceptor. openstax.org The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition, or Michael reaction. openstax.orgmasterorganicchemistry.com This reaction is a powerful method for forming C-C bonds. masterorganicchemistry.com

The general mechanism involves the addition of a nucleophile (the Michael donor) to the β-carbon of the acrylonitrile unit. masterorganicchemistry.com This generates a resonance-stabilized enolate intermediate, which is then protonated to yield the final 1,4-adduct. A wide variety of nucleophiles can serve as Michael donors, including enolates derived from β-diketones, β-keto esters, and malonic esters, as well as softer nucleophiles like amines and thiols. openstax.orgmasterorganicchemistry.com The most effective Michael reactions often occur with stabilized, soft nucleophiles. youtube.com

Table 2: Potential Michael Addition Reactions with this compound

Michael Donor (Nucleophile) Donor Example Resulting Adduct Structure
Enolate Diethyl malonate Diethyl 2-(2-cyano-1-(oxetan-3-yl)ethyl)malonate
Amine Aniline 3-(Phenylamino)-3-(oxetan-3-yl)propanenitrile
Thiol Thiophenol 3-(Phenylthio)-3-(oxetan-3-yl)propanenitrile

Cycloaddition Reactions (e.g., [2+2] cycloadditions)

The carbon-carbon double bond in the acrylonitrile moiety of this compound is an active participant in cycloaddition reactions. Of particular interest are [2+2] photocycloaddition reactions, a powerful method for the synthesis of cyclobutane (B1203170) derivatives. bris.ac.ukacs.org When subjected to photochemical conditions, typically involving irradiation with UV light, this compound can react with various alkenes to form substituted cyclobutanes. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors.

In a typical [2+2] photocycloaddition, the reaction can be initiated by direct excitation of the acrylonitrile or through the use of a photosensitizer. The reaction of electron-deficient alkenes, such as acrylonitriles, often proceeds with good yields. acs.org For instance, the photocycloaddition of 2(1H)-quinolones with electron-deficient olefins has been shown to yield cyclobutane products with high regio- and diastereoselectivity. acs.org While specific data for this compound is not extensively documented, analogous reactions with other acrylonitrile derivatives provide insight into the expected outcomes. The presence of the bulky oxetane group is anticipated to exert significant steric hindrance, directing the approaching alkene to the less hindered face of the acrylonitrile double bond.

Furthermore, 1,3-dipolar cycloaddition reactions offer another avenue for the functionalization of the acrylonitrile double bond. Reactions with dipoles such as azomethine ylides can lead to the formation of highly substituted five-membered heterocyclic rings. nih.gov The regioselectivity of these reactions is governed by the electronic properties of both the dipole and the dipolarophile. In the case of this compound, the electron-withdrawing nature of the nitrile group makes the β-carbon electrophilic and susceptible to nucleophilic attack from the dipole.

Reaction TypeReactantProduct TypeKey Features
[2+2] PhotocycloadditionAlkeneSubstituted CyclobutaneProceeds under photochemical conditions; regioselectivity influenced by steric and electronic factors. bris.ac.ukacs.org
1,3-Dipolar CycloadditionAzomethine YlideSubstituted PyrrolidineForms highly substituted five-membered heterocycles; regioselectivity governed by electronics. nih.gov

Reductive and Oxidative Transformations of the Nitrile Group

The nitrile group of this compound is susceptible to both reduction and oxidation, providing pathways to a variety of other functional groups.

Reductive Transformations:

The reduction of the nitrile group can lead to the formation of primary amines, which are valuable synthetic intermediates. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which can reduce the nitrile to a primary amine while potentially also reducing the carbon-carbon double bond, depending on the reaction conditions. A milder reducing agent, such as sodium borohydride (B1222165) in the presence of a catalyst, might be employed for more selective reduction of the nitrile. acs.org Another approach involves the use of diisobutylaluminum hydride (DIBAL-H), which can selectively reduce the nitrile to an aldehyde under controlled conditions. frontiersin.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed to reduce the nitrile group, often with concomitant reduction of the alkene. frontiersin.org

Oxidative Transformations:

The oxidation of the nitrile group is less common but can be achieved under specific conditions. While direct oxidation of the nitrile is challenging, it can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This hydrolysis proceeds through an amide intermediate. The stability of the oxetane ring under these hydrolytic conditions, particularly under strong acid or base, would need to be considered. chemrxiv.org

TransformationReagent/ConditionProduct
Reduction
to Primary AmineLiAlH₄ or Catalytic Hydrogenation (e.g., Pd/C, H₂)3-(Oxetan-3-yl)propan-1-amine
to AldehydeDIBAL-H3-(Oxetan-3-yl)acrolein
Oxidation
to Carboxylic AcidH₃O⁺ or OH⁻, H₂O3-(Oxetan-3-yl)acrylic acid

Interplay of Oxetane and Acrylonitrile Reactivity

The presence of both the oxetane ring and the acrylonitrile moiety within the same molecule leads to a fascinating interplay of their respective reactivities, influencing electronic effects and stereochemical outcomes.

Remote Electronic Effects of the Oxetane Ring on Acrylonitrile Reactivity

The oxetane ring, being a strained four-membered heterocycle containing an electronegative oxygen atom, exerts a significant inductive electron-withdrawing effect. nih.gov This effect can propagate through the sigma bonds to influence the reactivity of the adjacent acrylonitrile system. The electron-withdrawing nature of the oxetane ring is expected to further polarize the α,β-unsaturated nitrile, enhancing the electrophilicity of the β-carbon. This increased electrophilicity would make the molecule more susceptible to nucleophilic attack at this position in Michael addition reactions.

Studies on other oxetane-containing compounds have shown that the ring can significantly lower the pKa of nearby basic functional groups. nih.gov While the acrylonitrile group is not basic, this highlights the potent and long-range electronic influence of the oxetane moiety. This electronic perturbation can also affect the rates and regioselectivity of cycloaddition reactions.

Stereochemical Outcomes of Dual Functional Group Transformations

The stereochemistry of reactions involving both the oxetane and acrylonitrile functionalities is a critical consideration. The rigid and defined three-dimensional structure of the oxetane ring can act as a stereodirecting group. For instance, in reactions involving the double bond, the oxetane can block one face of the molecule, leading to diastereoselective transformations.

In reductive processes, such as the diastereoselective reduction of a β-hydroxy ketone to a syn-dialcohol using the Narasaka-Prasad reduction, the chelation of a boron agent to the hydroxyl group directs the hydride attack to a specific face. wikipedia.orgnih.gov While this compound does not possess a hydroxyl group in this position, transformations that introduce a stereocenter could be influenced by the steric bulk and potential coordinating ability of the oxetane oxygen.

For example, if the double bond were to be dihydroxylated, the approach of the oxidizing agent (e.g., osmium tetroxide) would likely be influenced by the steric hindrance of the oxetane ring, leading to a preferred diastereomer. Similarly, in cycloaddition reactions, the facial selectivity will be dictated by the orientation of the oxetane ring relative to the plane of the acrylonitrile double bond. The inherent chirality of many oxetane derivatives could also be leveraged for asymmetric synthesis.

Derivatization and Functionalization Strategies

Modification of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important chemical moieties, including carboxylic acids, amines, and amides.

Hydrolysis to Carboxylic Acids and Esters

The nitrile group of 3-(Oxetan-3-yl)acrylonitrile can be hydrolyzed to yield the corresponding carboxylic acid, 3-(oxetan-3-yl)acrylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. studymind.co.ukorganic-chemistry.org

Under acidic conditions, the nitrile is heated with a dilute mineral acid like hydrochloric acid (HCl). chemguide.co.ukorganic-chemistry.org The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. organic-chemistry.orgacs.org

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). studymind.co.ukchemguide.co.uk This process initially forms the carboxylate salt and ammonia. organic-chemistry.org A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. studymind.co.uk

The resulting carboxylic acid can be further converted to its corresponding esters through standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.

Table 1: General Conditions for Nitrile Hydrolysis

Hydrolysis Type Reagents Intermediate Product Final Product (after workup)
Acidic Dilute HCl or H₂SO₄, H₂O, Heat Amide Carboxylic Acid

Reduction to Amines

The reduction of the nitrile group provides a direct route to primary amines. For this compound, this transformation can be approached in two main ways: complete reduction of both the nitrile and the alkene, or selective reduction of the nitrile.

Catalytic hydrogenation is a common and economical method for nitrile reduction. wikipedia.org Using catalysts such as Raney nickel, platinum, or palladium under hydrogen pressure can reduce the nitrile to a primary amine. wikipedia.orglibretexts.org However, in the case of an α,β-unsaturated nitrile, this method often leads to the reduction of both the carbon-carbon double bond and the nitrile, yielding 3-(oxetan-3-yl)propan-1-amine. To favor the formation of primary amines and minimize the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia. commonorganicchemistry.com

For a more selective reduction of the nitrile group without affecting the double bond, strong chemical reducing agents are employed. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. chemguide.co.uklibretexts.org The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to yield the desired amine, in this case, 3-(oxetan-3-yl)prop-2-en-1-amine. studymind.co.uklibretexts.org Other borane-based reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) or diisopropylaminoborane (B2863991) can also be utilized for this transformation. organic-chemistry.orgcommonorganicchemistry.comresearchgate.net

Conversely, selective reduction of the carbon-carbon double bond (conjugate reduction) can be achieved using specific catalytic systems, such as copper complexes with silane-based reducing agents, to produce the saturated nitrile, 3-(oxetan-3-yl)propanenitrile. organic-chemistry.orgrsc.org

Table 2: Common Reagents for Nitrile Reduction

Reagent(s) Typical Product from this compound Selectivity
H₂, Raney Ni / Pd / Pt 3-(Oxetan-3-yl)propan-1-amine Reduces both C=C and C≡N
LiAlH₄ 3-(Oxetan-3-yl)prop-2-en-1-amine Primarily reduces C≡N
NaBH₃CN 3-(Oxetan-3-yl)propanenitrile Primarily reduces C=C (conjugate reduction) acs.org

Conversion to Amides and Tetrazoles

As an intermediate in hydrolysis, the corresponding amide, 3-(oxetan-3-yl)acrylamide, can be isolated under carefully controlled, milder basic conditions. acs.org

A significant transformation of the nitrile group is its conversion into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. acs.org This is achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, most commonly sodium azide (NaN₃). acs.orgorganic-chemistry.org The reaction is often catalyzed by Lewis acids, such as zinc salts (e.g., ZnBr₂ or ZnCl₂), or promoted by ammonium salts. organic-chemistry.orgacs.orgrsc.orgtandfonline.com The reaction with this compound would yield 5-(2-(oxetan-3-yl)vinyl)-1H-tetrazole. This transformation is applicable to a wide range of nitriles, including vinyl nitriles. organic-chemistry.orgacs.org

Functionalization at the Oxetane (B1205548) Ring

The oxetane ring itself presents opportunities for derivatization, either by building upon a pre-functionalized ring or by leveraging its inherent ring strain.

Introduction of Substituents via Oxetan-3-one Chemistry

A powerful strategy for generating derivatives of this compound with substituents on the oxetane ring involves starting the synthesis from a substituted oxetan-3-one. Oxetan-3-one is a key, commercially available building block. rsc.org Its ketone functionality allows for a wide range of classical carbonyl chemistry.

For example, Grignard or organolithium reagents can be added to the carbonyl group of oxetan-3-one to produce tertiary alcohols. acs.org This would allow for the introduction of various alkyl or aryl groups at the 3-position of the oxetane ring. Subsequent dehydration of the resulting tertiary alcohol and introduction of the acrylonitrile (B1666552) moiety would lead to analogues of this compound substituted at the oxetane ring. The synthesis of this compound itself (or its geometric isomer, oxetan-3-ylidene-acetonitrile) can be accomplished from oxetan-3-one via a Wittig-type reaction with a cyanophosphonium ylide.

This modular approach allows for the synthesis of a library of compounds by first creating a diverse set of 3-substituted-oxetan-3-ols or other oxetan-3-one derivatives, which are then converted to the final acrylonitrile products.

Exploiting Ring Strain for Novel Derivatizations

The four-membered oxetane ring possesses significant ring strain (approximately 107 kJ/mol), making it susceptible to ring-opening reactions. wikipedia.org This reactivity can be exploited to generate novel, linear derivatives that are not easily accessible through other means. The ring-opening can be initiated by various reagents, including nucleophiles and acids. rsc.orgthieme-connect.com

Nucleophilic attack typically occurs at the less sterically hindered carbon atom adjacent to the ring oxygen. organic-chemistry.org In the context of this compound, this would lead to 1,3-disubstituted linear structures. For instance, reaction with nucleophiles like amines, thiols, or alcohols under appropriate catalytic conditions can open the ring to install new functional groups. wikipedia.orgthieme-connect.com Acid-catalyzed ring-opening reactions are also well-documented and can proceed with various nucleophiles. rsc.org The regioselectivity of these reactions is influenced by both steric and electronic factors. organic-chemistry.org While the presence of the α,β-unsaturated nitrile complicates the reactivity profile, carefully chosen conditions can favor the selective opening of the strained oxetane ring, providing access to a diverse range of functionalized acyclic compounds.

Synthesis of Polyfunctionalized Oxetane-Acrylonitrile Hybrids

The synthesis of polyfunctionalized hybrids from this compound is primarily achieved through reactions that target the activated carbon-carbon double bond and the nitrile functional group. These transformations allow for the construction of more complex molecules incorporating additional rings and functional groups, leading to compounds with potentially novel properties.

One of the most powerful methods for elaborating the this compound scaffold is through multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. For instance, the synthesis of highly substituted pyridines can be achieved via a one-pot reaction involving an arylidene malononitrile (B47326) derivative, a methylarylketone, and a base in ethanol. ekb.eg While not specifically demonstrated with this compound, this methodology is broadly applicable to α,β-unsaturated nitriles. Another versatile MCR is the synthesis of pyrano[2,3-c]pyrazole derivatives, which typically involves the condensation of an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate. nih.gov

The activated double bond in this compound is also a prime candidate for cycloaddition reactions. The 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from an isatin (B1672199) and an amino acid, with α,β-unsaturated nitriles is a well-established method for the synthesis of spiro-pyrrolidine derivatives. nih.gov This reaction proceeds with high regioselectivity, where the nucleophilic carbon of the ylide adds to the β-carbon of the acrylonitrile. nih.gov

Furthermore, the Michael addition reaction provides a straightforward route to introduce a wide variety of substituents at the β-position of the acrylonitrile moiety. masterorganicchemistry.comnumberanalytics.com This reaction involves the conjugate addition of a nucleophile to the electrophilic β-carbon. masterorganicchemistry.comnumberanalytics.com A broad range of nucleophiles, including enolates, amines, and thiols, can be employed, leading to a diverse set of functionalized products. masterorganicchemistry.com The resulting intermediate can then be further manipulated or cyclized to generate polyfunctionalized systems.

The following table summarizes representative synthetic strategies for the formation of polyfunctionalized hybrids from α,β-unsaturated nitriles, which are applicable to this compound.

Product TypeReactantsReaction TypeKey Features
Polyfunctionalized PyridinesArylidene malononitrile, Methylarylketone, Sodium ethoxideMulticomponent ReactionOne-pot synthesis of highly substituted pyridines.
Pyrano[2,3-c]pyrazole derivativesAldehyde, Malononitrile, β-Ketoester, Hydrazine hydrateMulticomponent ReactionEfficient construction of fused heterocyclic systems.
Spiro-pyrrolidine derivativesα,β-Unsaturated nitrile, Isatin, Amino acid1,3-Dipolar CycloadditionHigh regioselectivity leading to complex spirocyclic structures. nih.gov
β-Substituted Acrylonitrilesα,β-Unsaturated nitrile, Nucleophile (e.g., enolate, amine)Michael AdditionVersatile method for introducing a wide range of functional groups. masterorganicchemistry.comnumberanalytics.com

Advanced Spectroscopic and Structural Elucidation of 3 Oxetan 3 Yl Acrylonitrile Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis in organic chemistry. For derivatives of 3-(oxetan-3-yl)acrylonitrile, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign the full structure.

¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. The protons on the oxetane (B1205548) ring typically appear as multiplets due to complex spin-spin coupling. The methylene (B1212753) protons (CH₂) adjacent to the oxygen atom are deshielded and resonate at approximately 4.2-4.9 ppm. illinois.eduresearchgate.net The protons of the acrylonitrile (B1666552) moiety exhibit characteristic shifts in the vinylic region (typically 5.5-7.0 ppm), with their coupling constants revealing the stereochemistry of the double bond.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the oxetane ring are highly characteristic; the carbons bonded to oxygen (C-O) typically resonate around 70-85 ppm, while the other ring carbon is found further upfield. illinois.edu The nitrile carbon (C≡N) has a distinctive chemical shift in the range of 115-125 ppm, and the olefinic carbons (C=C) appear between 100-150 ppm. chemicalbook.comspectrabase.com

¹⁵N and ¹⁹F NMR: While less common, ¹⁵N NMR can be a powerful tool for probing the electronic environment of the nitrile group. The chemical shift of the nitrogen atom is sensitive to conjugation and substituent effects. Should the molecule be functionalized with fluorine, ¹⁹F NMR would be employed. Fluorine NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for structural and conformational analysis, free from the spectral crowding often seen in ¹H NMR.

NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹HOxetane CH₂-O4.2 - 4.9Deshielded by adjacent oxygen atom. illinois.eduresearchgate.net
¹HOxetane CH (quaternary C)~3.5Shift is dependent on substituents.
¹HVinylic CH=CH-CN5.5 - 7.0Coupling constants determine E/Z geometry. chemicalbook.com
¹³COxetane CH₂-O70 - 85Characteristic shift for carbons in a strained ether ring. illinois.edu
¹³COxetane C-quaternary35 - 50Shift influenced by attached groups.
¹³CNitrile C≡N115 - 125Sharp, distinct signal. chemicalbook.comspectrabase.com
¹³CVinylic C=C100 - 150Two distinct signals for the two carbons.

The four-membered oxetane ring is not perfectly planar but exists in a puckered conformation to relieve ring strain. acs.orgmdpi.com The degree of puckering is influenced by the substituents on the ring. mdpi.com For this compound, the bulky acrylonitrile group at the C3 position significantly influences the ring's preferred conformation.

Conformational dynamics, such as the interchange between different puckered states, can be studied using advanced NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY). A ROESY experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å).

By analyzing the cross-peaks in a ROESY spectrum, it is possible to determine the relative orientation of the protons on the oxetane ring and the protons of the acrylonitrile substituent. This data reveals the preferred conformation of the molecule in solution, for example, whether the vinyl group is oriented in an axial or equatorial-like position relative to the average plane of the ring. This information is crucial for understanding how the molecule might interact with biological targets.

NMR spectroscopy is indispensable for determining the stereochemistry of this compound derivatives. This involves establishing the configuration of the double bond and any stereocenters on the oxetane ring.

Alkene Geometry: The stereochemistry of the acrylonitrile double bond (E or Z isomer) is determined by the magnitude of the vicinal coupling constant (³J) between the two vinylic protons in the ¹H NMR spectrum. A larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically 7-12 Hz) suggests a cis (Z) configuration. chemicalbook.com

Relative Stereochemistry on the Oxetane Ring: For derivatives with additional substituents on the oxetane ring, both coupling constants and NOE/ROESY data are used to assign the relative stereochemistry. The magnitude of the coupling constants between protons on adjacent carbons depends on the dihedral angle between them, which in turn is defined by the ring's stereochemistry and conformation. NOE or ROESY experiments can confirm assignments by showing which protons are close in space, allowing for the differentiation between cis and trans isomers.

Mass Spectrometry for Molecular Formula Determination (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound (C₇H₇NO), the exact mass can be calculated and compared to the experimentally determined value. This comparison confirms the elemental composition and rules out other potential formulas with the same nominal mass. HRMS analysis also provides information about the fragmentation pattern of the molecule, which can further support the proposed structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the strained oxetane ring or the loss of small, stable neutral molecules like HCN.

SpeciesFormulaCalculated Exact Mass (m/z)Technique
[M+H]⁺C₇H₈NO⁺122.0600ESI⁺
[M+Na]⁺C₇H₇NNaO⁺144.0419ESI⁺
[M]⁺˙C₇H₇NO⁺˙121.0522EI

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound derivatives, key vibrational modes include:

Nitrile (C≡N) Stretch: This group gives rise to a very sharp, intense absorption in the IR spectrum, typically in the range of 2210-2260 cm⁻¹. rsc.orgrsc.org Its intensity and exact position can be sensitive to conjugation with the adjacent double bond. researchgate.netacs.org This band is also typically present but weaker in the Raman spectrum.

Alkene (C=C) Stretch: The carbon-carbon double bond stretch appears in the 1620-1680 cm⁻¹ region. rsc.org Its intensity is generally stronger in the Raman spectrum than in the IR spectrum, especially for more symmetrically substituted alkenes.

Oxetane (C-O-C) Stretch: The characteristic stretching vibrations of the cyclic ether functionality (C-O-C) are found in the fingerprint region, typically as a strong band around 950-1150 cm⁻¹.

The vibrational frequency of the nitrile group is particularly sensitive to its local environment, including solvent effects and hydrogen bonding, making it a useful probe for studying intermolecular interactions. acs.orgnih.gov

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR/Raman)
Nitrile (-C≡N)Stretching2210 - 2260Medium-Strong / Weak-Medium
Alkene (C=C)Stretching1620 - 1680Variable / Medium-Strong
Oxetane (C-O-C)Asymmetric Stretch~980Strong / Weak
C-H (sp²)Stretching3010 - 3100Medium / Medium
C-H (sp³)Stretching2850 - 3000Medium / Medium

X-ray Crystallography for Solid-State Structural Confirmation

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For a derivative of this compound that forms a suitable single crystal, X-ray analysis would definitively confirm:

The connectivity of the atoms.

The E/Z geometry of the acrylonitrile double bond.

The precise puckering of the oxetane ring, defined by the C-C-C and C-O-C bond angles. Unsubstituted oxetane itself has a puckering angle of about 8-10 degrees. acs.orgmdpi.com

The conformation of the acrylonitrile substituent relative to the ring.

Intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.

This solid-state structural data is invaluable for computational modeling and for understanding the fundamental physical properties of the molecule. acs.org

ParameterFeatureTypical ValueReference
Bond LengthOxetane C-O~1.46 Å acs.org
Bond LengthOxetane C-C~1.53 Å acs.org
Bond AngleOxetane C-O-C~90.2° acs.org
Bond AngleOxetane C-C-C~84.8° acs.org
ConformationRing Puckering Angle8 - 16° acs.orgmdpi.com

Computational and Theoretical Investigations

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical calculations are essential for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of reaction kinetics and thermodynamics. For 3-(Oxetan-3-yl)acrylonitrile, such studies would focus on reactions involving the strained oxetane (B1205548) ring and the reactive acrylonitrile (B1666552) moiety.

The high ring strain of the oxetane ring (approximately 106 kJ/mol or 25.5 kcal/mol) makes it susceptible to ring-opening reactions. These reactions can be initiated by nucleophiles or acids. Transition state analysis, often using density functional theory (DFT) methods, is employed to understand the mechanisms of these reactions. For instance, in a nucleophilic attack, calculations would model the approach of the nucleophile to one of the carbon atoms adjacent to the oxygen in the oxetane ring. This would typically proceed via an SN2 mechanism, and computational analysis can pinpoint the geometry and energy of the transition state, confirming the backside attack and inversion of stereochemistry. The presence of the electron-withdrawing acrylonitrile group at the 3-position would influence the regioselectivity of the attack.

Similarly, computational studies can elucidate the mechanisms of addition reactions to the carbon-carbon double bond of the acrylonitrile group, such as Michael additions. These calculations would model the approach of a nucleophile to the β-carbon of the double bond, revealing the structure and stability of the transition state leading to the enolate intermediate.

Oxetanes can undergo various rearrangement reactions, often catalyzed by Lewis acids or under thermal or photochemical conditions. Computational modeling can generate detailed energy profiles for these rearrangements. For this compound, a potential rearrangement could involve the expansion of the oxetane ring. The energy profile would map the pathway from the initial reactant, through a high-energy transition state, to the final rearranged product, providing insight into the feasibility and mechanism of the reaction.

Conformational Analysis and Strain Energy Calculations

The three-dimensional structure and inherent strain of this compound are key determinants of its physical and chemical properties.

The oxetane ring is not perfectly planar but exhibits a slight puckering. The degree of this puckering is influenced by the substituents on the ring. For this compound, the acrylonitrile group at the 3-position would lead to increased eclipsing interactions, favoring a more puckered conformation compared to unsubstituted oxetane. Computational methods, such as molecular mechanics and ab initio calculations, can be used to perform a detailed conformational analysis. This would involve rotating the C-C bond connecting the oxetane ring and the acrylonitrile group to identify the most stable conformers and the energy barriers between them.

The strain energy of the oxetane ring is a significant factor in its reactivity. This energy, arising from bond angle deviation from the ideal tetrahedral angle, is approximately 107 kJ/mol. Computational methods, such as isodesmic and homodesmotic reactions, are used to calculate this strain energy with high accuracy. These calculations provide a quantitative measure of the thermodynamic driving force for ring-opening reactions.

Property Value Source
Oxetane Ring Strain Energy~106-107 kJ/mol (~25.5 kcal/mol)
Unsubstituted Oxetane Puckering Angle8.7° at 140 K

Electronic Structure Analysis and Reactivity Prediction

The distribution of electrons within this compound determines its reactivity towards electrophiles and nucleophiles.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For this compound, the HOMO would likely be localized on the π-system of the acrylonitrile group or the lone pairs of the oxygen atom, making these sites nucleophilic. The LUMO would be associated with the π* orbital of the C=C and C≡N bonds, making the β-carbon of the double bond and the carbon of the nitrile group electrophilic. Computational software can visualize the HOMO and LUMO, and their energy levels can be calculated to predict the most likely sites of reaction. For example, in a reaction with an electrophile, the attack would be predicted to occur at the position with the highest HOMO coefficient.

The stability of radical intermediates derived from this compound is crucial for understanding its behavior in radical reactions. Radicals can be formed by hydrogen abstraction from the oxetane ring. Computational studies have shown that α-oxy radicals, formed by abstraction of a hydrogen from a carbon adjacent to the oxygen, can be challenging to stabilize. For this compound, hydrogen abstraction could occur at the 2- or 3-position of the oxetane ring. DFT calculations can be used to determine the bond dissociation energies for the C-H bonds at these positions, providing a measure of the relative stability of the resulting radicals. The radical with the lower bond dissociation energy would be the one more readily formed. These calculations would be essential for predicting the regioselectivity of radical functionalization reactions.

Applications in Functional Materials and Organic Synthesis

Utilization as Monomers in Polymer Science

The dual polymerizable groups within 3-(oxetan-3-yl)acrylonitrile facilitate the creation of diverse polymeric materials with customized characteristics. The oxetane (B1205548) and acrylonitrile (B1666552) components can be polymerized independently or concurrently.

The four-membered oxetane ring in this compound is predisposed to cationic ring-opening polymerization (CROP) due to its inherent ring strain, which is comparable to that of cycloaliphatic epoxides. radtech.org This polymerization is typically initiated by strong electrophilic agents like onium salts, which attack the oxygen atom of the oxetane, causing the ring to open and enabling chain growth. google.com The resulting polymers possess a polyether backbone with pendant acrylonitrile groups. These nitrile functionalities offer sites for subsequent chemical modifications, enabling the synthesis of functionalized polymers with varied properties. The polymerization process itself can be very rapid and exothermic once initiated. radtech.org

Key Features of CROP of Oxetane Monomers:

High Reactivity: The high ring strain energy (approximately 107 kJ/mol) contributes to the rapid polymerization of oxetanes. radtech.org

Mechanism: The process often involves the formation of a stable tertiary oxonium ion intermediate, which can sometimes lead to an induction period before rapid polymerization occurs. radtech.org

Initiators: Strong acids and onium salt photoinitiators are commonly used to start the polymerization. radtech.orggoogle.com

The acrylonitrile portion of this compound is capable of undergoing radical polymerization. e3s-conferences.orgresearchgate.net This common polymerization technique is initiated by radical-generating species, such as potassium peroxydisulfate (B1198043) or 4,4′-Azobis(4-cyanopentanoic acid), often facilitated by heat or ultrasound irradiation. researchgate.net The polymerization follows a free-radical chain mechanism, creating a polymer with a carbon-carbon backbone and pendant oxetane rings. The incorporation of these oxetane rings can alter the polymer's physical and chemical properties, including its hardness, thermal stability, and resistance to oils and chemicals. igtpan.com

Typical Conditions for Radical Polymerization of Acrylonitrile:

Parameter Condition Reference
Initiator Potassium Peroxydisulphate (PDS) researchgate.net
Solvent System Chlorobenzene/water (two-phase) researchgate.net
Catalyst Phase-transfer catalyst (e.g., N,N'-dihexyl-4,4'-bipyridinium dibromide) researchgate.net
Energy Source Ultrasound irradiation or conventional heating researchgate.net

| Temperature | 60 ± 1 °C | researchgate.net |

To develop materials with a broad spectrum of properties, this compound can be copolymerized with other monomers. e3s-conferences.orge3s-conferences.org For instance, undergoing CROP with other oxetane monomers allows for precise control over the characteristics of the final polyether, such as its glass transition temperature and mechanical strength. radtech.org Similarly, radical copolymerization with vinyl monomers like styrene (B11656) or methyl methacrylate (B99206) can produce copolymers that combine the properties of each constituent monomer. nih.govresearchgate.net This adaptability permits the design of materials with targeted functionalities for a wide array of applications, from textile fibers to engineering plastics. igtpan.comnih.gov The introduction of acrylonitrile into copolymers generally enhances hardness and improves resistance to heat, chemicals, and oils. igtpan.com

The oxetane ring's capacity to undergo photoinitiated cationic polymerization makes this compound a useful element in photocurable compositions. google.com When combined with a photoinitiator, the monomer can polymerize swiftly upon exposure to UV radiation, creating a cross-linked network. This UV curing process is valued in coatings, adhesives, and 3D printing for its speed and efficiency. google.com The acrylonitrile group can further augment the properties of the cured material, contributing to improved chemical resistance and thermal stability. Such hybrid systems, which may also include acrylates and epoxides, can be formulated to achieve desired characteristics like green strength in 3D-printed articles. google.com

Role as Key Intermediates in Complex Molecule Synthesis

Outside of polymer science, this compound is a valuable building block in organic synthesis, particularly for creating nitrogen-containing heterocyclic structures. msesupplies.comsigmaaldrich.com

The acrylonitrile portion of this compound is a key functional group for synthesizing a variety of nitrogen-containing heterocycles. msesupplies.com The nitrile group (—C≡N) can be converted into other functional groups like acids, esters, and amides through reactions such as hydrolysis. igtpan.com Furthermore, the carbon-carbon double bond allows for addition reactions, which introduce the cyanoethyl group into various molecules. igtpan.com These transformations are fundamental in synthesizing heterocycles that are prevalent in pharmaceuticals, agrochemicals, and dyes. msesupplies.com For instance, the reactivity of the acrylonitrile unit can be harnessed in cycloaddition reactions or as a precursor for creating substituted phenylacetonitriles, which are themselves important intermediates. nih.gov The presence of the oxetane ring within these newly formed heterocyclic structures can confer unique properties and potential biological activity.

Synthetic Transformations of the Acrylonitrile Moiety:

Reaction Type Product Class Significance Reference
Hydrolysis Carboxylic Acids, Amides Conversion to other key functional groups igtpan.com
Reduction Saturated Nitriles Selective transformation of the C=C double bond nih.gov
Alkenylation Substituted Acrylonitriles Creation of more complex aryl acrylonitriles nih.gov

Precursor for Advanced Organic Scaffolds

The unique structural combination of an oxetane ring and an α,β-unsaturated nitrile makes this compound a promising precursor for the synthesis of more complex and functionally rich organic scaffolds. The reactivity of the acrylonitrile unit, in particular, opens avenues for a variety of chemical transformations.

The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond for nucleophilic attack, making it a suitable substrate for Michael addition reactions . This allows for the introduction of a wide range of substituents at the β-position, leading to the formation of diverse molecular frameworks. For instance, the addition of carbon, nitrogen, or sulfur nucleophiles could yield a variety of functionalized oxetane derivatives. While specific studies on this compound are not extensively documented, the general reactivity of acrylonitriles suggests its potential in this regard.

Furthermore, the conjugated system of this compound can participate in cycloaddition reactions . For example, [3+2] cycloadditions with azides or nitrile oxides could provide access to five-membered heterocyclic rings, such as triazoles or isoxazoles, appended to the oxetane core. These heterocyclic motifs are prevalent in medicinal chemistry and materials science.

The nitrile group itself can be transformed into other functional groups. Hydrolysis can convert it into a carboxylic acid or an amide, while reduction can yield a primary amine. These transformations would provide access to oxetane-containing amino acids, amides, and other valuable building blocks for further synthetic elaboration.

While the potential is evident, detailed research findings specifically demonstrating the utility of this compound as a precursor for a broad range of advanced organic scaffolds are not yet widely available in the public domain.

Development of New Catalytic Systems Using Oxetane-Nitrile Ligands

The incorporation of both an oxetane ring and a nitrile group within a single molecule suggests the potential for this compound and its derivatives to serve as novel ligands in catalysis. The oxygen atom of the oxetane and the nitrogen atom of the nitrile group can act as coordination sites for metal centers, potentially forming bidentate or even multidentate ligands.

The development of new catalytic systems often relies on the design of ligands that can fine-tune the electronic and steric properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. The rigid and three-dimensional structure of the oxetane ring could impart specific steric constraints around a metal center, which can be beneficial for stereoselective catalysis.

Moreover, the electron-withdrawing nature of the nitrile group can modulate the electron density at the metal center, which is a critical factor in many catalytic cycles. The combination of these features in an oxetane-nitrile ligand could lead to the development of catalysts with unique reactivity profiles.

However, it is important to note that while the concept is chemically sound, there is a lack of specific published research detailing the synthesis and application of catalytic systems based on this compound as a ligand. The exploration of oxetane-containing ligands is an active area of research, but specific data on ligands derived directly from this compound are not currently available.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The advancement of research into 3-(Oxetan-3-yl)acrylonitrile is contingent on the development of efficient and sustainable methods for its synthesis. Current strategies for synthesizing related α,β-unsaturated nitriles and oxetane-containing compounds can serve as a foundation, but novel approaches are needed to improve yield, reduce environmental impact, and enhance scalability.

Future research should focus on:

Catalytic Approaches: Exploring transition-metal catalysis or organocatalysis could provide milder and more selective routes. For instance, leveraging palladium-catalyzed cross-coupling reactions or ruthenium-based metathesis could offer efficient C-C bond formation.

Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials is a critical area for sustainable chemistry. acs.orgnih.gov This could involve the use of renewable resources like glycerol (B35011) or lactic acid to construct the acrylonitrile (B1666552) backbone, coupled with sustainable methods for introducing the oxetane (B1205548) motif. acs.orgresearchgate.net

Flow Chemistry: The implementation of continuous flow processes can offer significant advantages in terms of safety, scalability, and process control for the synthesis of this potentially reactive molecule.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Wittig-type Reactions Well-established for olefination. Stoichiometric use of phosphorus reagents.
Horner-Wadsworth-Emmons High (E)-selectivity, milder conditions. Removal of phosphate (B84403) byproducts.
Cross-Metathesis Atom-economical, good functional group tolerance. Catalyst sensitivity, potential for side reactions.

| Direct C-H Functionalization | Step-economical, reduces pre-functionalization. | Selectivity and reactivity challenges. |

Exploration of Unconventional Reactivity Patterns

The interplay between the strained oxetane ring and the electrophilic acrylonitrile unit is expected to give rise to unique and potentially underexplored reactivity. nih.gov Future studies should aim to elucidate these patterns, opening doors to novel molecular scaffolds.

Key areas of investigation include:

Ring-Opening Reactions: The inherent ring strain of the oxetane makes it susceptible to nucleophilic attack, which could be modulated by the electron-withdrawing nature of the acrylonitrile group. nih.gov Investigating ring-opening reactions under various conditions (acidic, basic, catalytic) could lead to a diverse array of functionalized products.

Cycloaddition Reactions: The activated double bond of the acrylonitrile moiety is a prime candidate for various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. The presence of the oxetane ring could influence the stereoselectivity and reactivity of these transformations.

Tandem Reactions: Designing one-pot tandem reactions that involve both the oxetane and acrylonitrile functionalities could provide rapid access to complex molecular architectures. For example, a ring-opening/cycloaddition cascade could be envisioned.

Integration into Advanced Material Architectures Beyond Current Applications

The unique properties of the oxetane ring, such as its polarity and ability to act as a hydrogen bond acceptor, combined with the polymerizable nature of the acrylonitrile group, make this compound an intriguing building block for advanced materials.

Future research could explore its use in:

Polymer Chemistry: As a monomer, this compound could be polymerized or copolymerized to create novel polymers with tailored properties. The oxetane moiety could enhance thermal stability, adhesion, and solubility of the resulting polymers.

Smart Materials: The strained oxetane ring could act as a mechanophore, leading to materials that change their properties in response to mechanical stress. This could have applications in sensing and self-healing materials.

Biomaterials: The polarity and potential for hydrogen bonding imparted by the oxetane could be beneficial for creating biocompatible materials for drug delivery or tissue engineering applications.

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery and development of novel derivatives of this compound with optimized properties.

Future computational studies should focus on:

Property Prediction: Using quantum mechanical methods, it is possible to predict key properties of designed derivatives, such as their electronic structure, reactivity, and spectral characteristics. This can guide synthetic efforts towards molecules with desired functionalities.

Reaction Modeling: Computational modeling can provide insights into the mechanisms of potential reactions, helping to optimize reaction conditions and predict the feasibility of novel transformations.

Virtual Screening: For applications in medicinal chemistry, computational docking and molecular dynamics simulations can be used to screen virtual libraries of this compound derivatives against biological targets.

Synergistic Studies Combining Synthetic, Mechanistic, and Applied Chemistry Approaches

A holistic understanding of this compound and its potential can only be achieved through a synergistic approach that integrates synthetic, mechanistic, and applied research.

Future research should foster collaborations that:

Link Synthesis and Application: The development of new synthetic routes should be guided by the needs of specific applications, whether in materials science or medicinal chemistry.

Combine Experiment and Theory: Mechanistic studies combining experimental techniques (e.g., kinetics, isotopic labeling) with computational modeling will provide a deeper understanding of the reactivity of this compound.

Facilitate Interdisciplinary Research: The diverse potential of this compound calls for collaboration between organic chemists, polymer scientists, material scientists, and computational chemists to fully realize its promise.

Table of Mentioned Compounds

Compound Name
This compound
Glycerol

Q & A

Q. What are the optimal synthetic routes for 3-(Oxetan-3-yl)acrylonitrile, and what critical reaction parameters must be controlled?

The synthesis of acrylonitrile derivatives often involves Knoevenagel condensation or nucleophilic substitution reactions. For oxetane-containing analogs, key parameters include solvent choice (e.g., dimethylformamide for polar aprotic conditions), temperature control (e.g., 39–41°C for phosphoryl chloride-mediated reactions), and catalysts such as palladium or nickel to enhance regioselectivity . Side products like isomerization byproducts can arise if reaction kinetics are not tightly monitored using techniques like thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and stereochemistry, particularly for distinguishing (E)- and (Z)-isomers . X-ray crystallography provides definitive structural validation, as demonstrated for similar acrylonitrile derivatives . Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) .

Q. What are common side reactions during the synthesis of acrylonitrile derivatives, and how can they be minimized?

Common side reactions include hydrolysis of the nitrile group to amides or carboxylic acids under acidic/basic conditions and undesired cyclization. To mitigate these, inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF, THF) are recommended. Temperature control (<50°C) and stoichiometric optimization of reagents (e.g., phosphoryl chloride) reduce polymerization risks .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity and electronic properties of this compound?

DFT calculations can elucidate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for nucleophilic/electrophilic attack. Fukui functions and dual descriptors quantify local softness/hardness, aiding in predicting adsorption behavior (e.g., corrosion inhibition) or regioselectivity in cycloadditions . For example, the oxetane ring’s electron-donating effects can be modeled to assess its impact on nitrile polarization .

Q. What strategies resolve contradictions in reported bioactivity data for acrylonitrile derivatives across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurities in test compounds. A standardized approach includes:

  • Purity validation via HPLC (>95%) .
  • Replicating studies under controlled kinetic parameters (e.g., IC₅₀ measurements at fixed incubation times) .
  • Meta-analysis using quantitative structure-property relationship (QSPR) models to correlate electronic properties (e.g., dipole moment, polar surface area) with bioactivity .

Q. How does the oxetane ring in this compound influence its stability and reactivity in medicinal chemistry applications?

The oxetane ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to smaller cyclic ethers. Its steric bulk also modulates binding affinity in enzyme-inhibitor complexes, as seen in kinase inhibitors . Stability studies under physiological pH (7.4) and thermal stress (40°C) can quantify hydrolytic degradation rates .

Q. What are the structure-activity relationships (SARs) for acrylonitrile derivatives in targeting enzymes like p38 MAP kinase?

SAR studies for acrylonitrile-based inhibitors (e.g., SB-202190) reveal that electron-withdrawing groups (e.g., nitrile) enhance hydrogen bonding with ATP-binding pockets. Substituents on the oxetane or aryl rings fine-tune selectivity; for example, 4-methoxy groups reduce off-target effects on COX-2 . Kinetic assays (e.g., fluorescence polarization) and docking simulations (AutoDock Vina) validate binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.